Methacetin-methoxy-13C
Methacetin-methoxy-13C
Methacetin-(methoxy-(13)C) is a (13)C-modified compound that is methacetin which has (13)C as the predominant isotope of the methoxy carbon. In normal subjects, methacetin is rapidly metabolised in the liver, being dealkylated by hepatic CYP1A2 to give paracetamol (acetaminophen); the methyl of the methoxy group is eliminated as CO2. Administering methacetin-(methoxy-(13)C) to a patient enables the liver (cytochrome P-450 1A2) function to be determined quickly and precisely by measuring the (13)CO2 in the breath (e.g. by isotope-selective non-dispersive infrared spectrometry (NDIRS)). It has a role as an isotopic tracer and a diagnostic agent. It is a (13)C-modified compound, a member of acetamides and an aromatic ether.
Brand Name:
Vulcanchem
CAS No.:
72156-70-8
VCID:
VC20826220
InChI:
InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11)/i2+1
SMILES:
CC(=O)NC1=CC=C(C=C1)OC
Molecular Formula:
C9H11NO2
Molecular Weight:
166.18 g/mol
Methacetin-methoxy-13C
CAS No.: 72156-70-8
Cat. No.: VC20826220
Molecular Formula: C9H11NO2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methacetin-(methoxy-(13)C) is a (13)C-modified compound that is methacetin which has (13)C as the predominant isotope of the methoxy carbon. In normal subjects, methacetin is rapidly metabolised in the liver, being dealkylated by hepatic CYP1A2 to give paracetamol (acetaminophen); the methyl of the methoxy group is eliminated as CO2. Administering methacetin-(methoxy-(13)C) to a patient enables the liver (cytochrome P-450 1A2) function to be determined quickly and precisely by measuring the (13)CO2 in the breath (e.g. by isotope-selective non-dispersive infrared spectrometry (NDIRS)). It has a role as an isotopic tracer and a diagnostic agent. It is a (13)C-modified compound, a member of acetamides and an aromatic ether. |
|---|---|
| CAS No. | 72156-70-8 |
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | N-(4-(113C)methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11)/i2+1 |
| Standard InChI Key | XVAIDCNLVLTVFM-VQEHIDDOSA-N |
| Isomeric SMILES | CC(=O)NC1=CC=C(C=C1)O[13CH3] |
| SMILES | CC(=O)NC1=CC=C(C=C1)OC |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OC |
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